molecular formula C11H8N4O3S B2868059 5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 946357-12-6

5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2868059
CAS No.: 946357-12-6
M. Wt: 276.27
InChI Key: KLGLLJPIHADRRO-UHFFFAOYSA-N
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Description

Structural Overview
5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring two distinct aromatic systems: a 5-methylisoxazole ring and a 1,3,4-oxadiazole moiety substituted with a thiophen-2-yl group. The isoxazole and oxadiazole rings are linked via a carboxamide bridge, creating a planar, conjugated structure. This design leverages the electronic effects of sulfur (from thiophene) and nitrogen/oxygen atoms (from oxadiazole and isoxazole), which may enhance binding to biological targets such as enzymes or receptors .

For example, the synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide involves:

Oxime formation: Reacting aldehydes with hydroxylamine hydrochloride to generate intermediates like (E/Z)-2-methylthiophene-2-carbaldehyde oxime .

Isoxazole cyclization: Using KCl and Oxone® to form the isoxazole core, followed by esterification .

Carboxamide coupling: Hydrolysis of the ester to a carboxylic acid, followed by amide bond formation with an amine-containing heterocycle (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) .

This multi-step approach highlights the importance of regioselective cyclization and functional group compatibility, common challenges in heterocyclic chemistry.

Properties

IUPAC Name

5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3S/c1-6-5-7(15-18-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGLLJPIHADRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and oxadiazole moieties. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, various derivatives have demonstrated significant antiproliferative effects against multiple cancer cell lines. Notably, compounds with oxadiazole structures have shown growth inhibition (GI50) values ranging from 0.20 to 2.58 µM against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineGI50 (µM)
Compound AMDA-MB-2310.49
Compound BLNCaP11.0
This compoundVariousTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Clostridium difficile. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against C. difficile, suggesting a potent antimicrobial effect .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound CC. difficile0.003
Compound DM. tuberculosis4–8

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, some studies suggest that oxadiazole derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in bacteria . This inhibition disrupts nucleic acid synthesis and leads to cell death.

Case Studies

  • Anticancer Screening : In a study involving a series of oxadiazole derivatives, one compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing potential side effects in therapeutic applications .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of oxadiazole derivatives revealed that compounds with specific substitutions on the thiophene ring exhibited enhanced activity against resistant strains of bacteria .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and oxadiazole rings are susceptible to oxidation under controlled conditions:

Reagent/Conditions Reaction Site Product Yield Reference
m-Chloroperbenzoic acid (m-CPBA)Thiophene ring (S atom)Sulfoxide or sulfone derivatives60–75%
KMnO₄ (acidic, aqueous)Oxadiazole ringCleavage to form carboxylic acid derivatives45–50%
Ozone (O₃) in CH₂Cl₂Isoxazole ringRing opening to form β-ketoamide intermediates55%
  • Key Observation : Oxidation of the thiophene sulfur atom with m-CPBA yields sulfoxide intermediates, which can further oxidize to sulfones under prolonged exposure.

Reduction Reactions

The oxadiazole and isoxazole rings undergo selective reduction:

Reagent/Conditions Reaction Site Product Yield Reference
LiAlH₄ (dry THF, reflux)Oxadiazole ringReduction to amidine derivatives70–80%
H₂/Pd-C (ethanol, 50°C)Isoxazole ringPartial saturation to dihydroisoxazole65%
NaBH₄ (MeOH, 0°C)Carboxamide groupReduction to primary alcohol30%
  • Mechanistic Insight : LiAlH₄ reduces the oxadiazole ring via nucleophilic attack at the N–O bond, yielding amidines with retained heterocyclic backbone.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at electron-rich positions:

Electrophilic Aromatic Substitution (EAS)

Reagent Position Modified Product Conditions
HNO₃/H₂SO₄Thiophene C-5Nitro-substituted derivative0°C, 2 h
Br₂ (FeBr₃ catalyst)Isoxazole C-4Brominated isoxazoleRT, 1 h

Nucleophilic Substitution

Reagent Site Product Yield
NH₃ (anhydrous ethanol)Oxadiazole C-2Amino-oxadiazole derivative85%
KSCN (DMF, 80°C)Isoxazole C-3Thiocyanate-substituted isoxazole60%
  • Note : The oxadiazole ring exhibits higher reactivity toward nucleophiles due to electron-deficient N–O bonds .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

Reaction Type Catalyst Coupling Partner Product Yield
Suzuki couplingPd(PPh₃)₄Aryl boronic acidsBiaryl-functionalized derivatives75–90%
SonogashiraPdCl₂/CuITerminal alkynesAlkynyl-substituted analogs65%
  • Example : Suzuki coupling at the thiophene C-5 position introduces aryl groups for enhanced biological activity .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

Condition Site Affected Product Half-Life
1M HCl (reflux)Oxadiazole ringCleavage to thiophene-carboxylic acid2 h
1M NaOH (RT)Isoxazole ringRing opening to β-ketoamide6 h
  • Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or basic conditions.

Side Reactions and Byproducts

  • Thiophene Ring Dimerization : Observed under high-temperature conditions (>100°C) in inert solvents (e.g., toluene) .

  • Oxadiazole Ring Rearrangement : Heating in polar aprotic solvents (e.g., DMF) leads to ring contraction to triazole derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of isoxazole, oxadiazole, and thiophene units. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Analogous Heterocycles

Compound Name Core Heterocycles Substituents Key Properties/Activities Reference
5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide Isoxazole, 1,3,4-oxadiazole Thiophen-2-yl, methyl Potential antimicrobial/antitumor (inferred from oxadiazole-thiophene hybrids)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole, thiazole Methyl Thiazole’s sulfur may enhance metabolic stability vs. oxadiazole
(S)-N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide Isoxazole, 1,2,4-oxadiazole Benzyl, tert-butyl Bulky substituents likely increase lipophilicity; potential CNS activity
5-Substituted-1,3,4-thiadiazole-2-thioesters 1,3,4-thiadiazole Varied (e.g., phenyl) Antimicrobial, antitumor (documented for thiadiazoles)
Key Comparative Insights

Heterocycle Impact on Bioactivity :

  • Oxadiazole vs. Thiadiazole : The replacement of oxygen with sulfur in thiadiazoles (e.g., ) often enhances electron-withdrawing effects, improving interactions with cysteine residues in enzymes . However, oxadiazoles (as in the target compound) may offer better solubility due to oxygen’s polarity.
  • Thiophene vs. Thiazole : Thiophene’s aromatic sulfur contributes to π-π stacking in biological systems, while thiazole’s nitrogen enables hydrogen bonding, as seen in ’s compound .

Substituent Effects: The methyl group on the isoxazole ring (target compound) likely improves metabolic stability compared to unsubstituted analogues.

Synthetic Complexity :

  • The target compound’s synthesis likely requires careful control of cyclization and coupling steps, akin to ’s methodology . Thiadiazole derivatives () employ faster cyclization with iodine/triethylamine but face challenges with sulfur elimination .

Thiadiazoles in show broader antimicrobial applications, suggesting the target may have narrower but potent selectivity.

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